molecular formula C11H14O4 B1297071 Methyl 2-(3,5-dimethoxyphenyl)acetate CAS No. 6512-32-9

Methyl 2-(3,5-dimethoxyphenyl)acetate

Cat. No. B1297071
CAS RN: 6512-32-9
M. Wt: 210.23 g/mol
InChI Key: CLZWNNSTRIEAMH-UHFFFAOYSA-N
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Description

“Methyl 2-(3,5-dimethoxyphenyl)acetate” is a carboxylic acid ester . It has the molecular formula C11H14O4 and a molecular weight of 210.2265 .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3,5-dimethoxyphenyl)acetate” can be represented by the IUPAC Standard InChI: InChI=1S/C11H14O4/c1-13-9-4-8 (6-11 (12)15-3)5-10 (7-9)14-2/h4-5,7H,6H2,1-3H3 .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon–carbon bonds in similar compounds . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

“Methyl 2-(3,5-dimethoxyphenyl)acetate” is a liquid at room temperature . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

“Methyl 2-(3,5-dimethoxyphenyl)acetate” is used in laboratory chemicals . It is stored in a sealed, dry environment at room temperature . Future research may focus on its potential applications in various fields, including the pharmaceutical industry .

properties

IUPAC Name

methyl 2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-4-8(6-11(12)15-3)5-10(7-9)14-2/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZWNNSTRIEAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-dimethoxyphenyl)acetate

CAS RN

6512-32-9
Record name METHYL 3,5-DIMETHOXYPHENYLACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dimethoxyphenylacetic acid (1.99 g, 10.0 mmol) (Transworld) in methanol (20 mL) was added concentrated sulfuric acid (1.0 mL) and the reaction mixture was heated at reflux for 24 hours. The reaction mixture was concentrated in vacuo. The residue was then diluted with ethyl acetate (100 mL) and successively washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude 3,5-dimethoxyphenylacetic acid methyl ester as a black oil which was used in the next step without further purification. (Yield 2.05 g, 97.6%).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(3,5-dimethoxyphenyl)acetic acid (5) (600 mg, 3.06 mmol) in MeOH (30 mL) was added dropwise thionyl chloride (3 mL) at 0° C., and the reaction mixture was stirred at room temperature overnight. The reaction was monitored by liquid chromatography-mass spectrometry (LCMS). The mixture was diluted with saturated sodium bicarbonate (aq., 20 mL) and extracted by EtOAc (3×20 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and concentrated to give methyl 2-(3,5-dimethoxyphenyl)acetate (crude, 700 mg) as a yellow oil. MS (ES+) C11H14O4 requires: 210. found: 211 [M+H]+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Thiraporn, V Rukachaisirikul… - European Journal of …, 2017 - Wiley Online Library
An efficient and convergent synthesis of 5′‐hydroxyzearalenone and 5′β‐hydroxyzearalenone, 14‐membered β‐resorcylic acid lactone (RAL) natural products, has been achieved in …
AM Beekman, RA Barrow - Australian Journal of Chemistry, 2015 - CSIRO Publishing
The syntheses of the fungal metabolites cytosporones A, (±)-C, and N are reported. And the syntheses of cytosporones J and K are described for the first time. The preparation of …
Number of citations: 10 www.publish.csiro.au
AM Beekman, RA Barrow - Journal of natural products, 2013 - ACS Publications
The pestalotiopsones are fungal metabolites isolated from an endophytic fungus Pestalotiopsis sp. found in the mangrove Rhizophora mucronata, used in traditional Chinese medicine …
Number of citations: 10 pubs.acs.org
AM Beekman, EC Martinez, RA Barrow - Organic & Biomolecular …, 2013 - pubs.rsc.org
A synthetic approach accessing the pestalotiopsones, fungal chromones possessing a rare skeletal subtype, is reported for the first time. The synthesis of pestalotiopsone A (1) has …
Number of citations: 21 pubs.rsc.org
M Camarasa, C Barnils, R Puig de la Bellacasa… - Molecular …, 2013 - Springer
A one step general synthetic methodology for the synthesis of 6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones (17{ $$x$$ x } ( $$\text{ G }\,{=}\,\mathrm{NH}_{2}$$ G = NH 2 …
Number of citations: 10 link.springer.com
S Della Volpe, P Linciano, R Listro, E Tumminelli… - Bioorganic …, 2021 - Elsevier
Hu proteins are members of the RNA-binding protein (RBP) family and play a pivotal role in the regulation of post-transcriptional processes. Through interaction with selected mRNAs, …
Number of citations: 10 www.sciencedirect.com
B Fang, Y Lai, H Yan, Y Ma, Z Ni, Q Zhu, J Zhang… - European Journal of …, 2023 - Elsevier
Aberrant FGFR4 signaling has been implicated in the development of several cancers, making FGFR4 a promising target for cancer therapy. Several FGFR4-selective inhibitors have …
Number of citations: 3 www.sciencedirect.com
X Zhang, Y Wang, J Ji, D Si, X Bao, Z Yu… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptor 4 (FGFR4) has been identified as a potential target due to its transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (…
Number of citations: 12 pubs.acs.org
TB Petersen - 2008 - search.proquest.com
With no known cure for HIV/AIDS to date, the anti-HIV activity of the michellamines, isolated from Cameroonian liana ancistrocladus korupensis, have attracted attention. Hepatotoxic …
Number of citations: 0 search.proquest.com
S Banoth, UM Choudhury, K Marumudi, AC Kunwar… - Synlett, 2021 - thieme-connect.com
A concise and convergent stereoselective synthesis of curvulone B is described. The synthesis utilized a tandem isomerization followed by C–O and C–C bond-forming reactions …
Number of citations: 2 www.thieme-connect.com

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